molecular formula C9H10ClN5O B1379088 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride CAS No. 1426290-16-5

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride

Cat. No.: B1379088
CAS No.: 1426290-16-5
M. Wt: 239.66 g/mol
InChI Key: YMNQIYJOUFRATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H10ClN5O and a molecular weight of 239.66 g/mol . This compound is notable for its unique structure, which includes an azetidine ring, an oxadiazole ring, and a pyrimidine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride typically involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors. The final step often involves the coupling of the oxadiazole and azetidine intermediates with a pyrimidine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride is unique due to the combination of its azetidine, oxadiazole, and pyrimidine rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O.ClH/c1-2-11-7(12-3-1)8-13-9(15-14-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNQIYJOUFRATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=NC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride
Reactant of Route 2
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride
Reactant of Route 3
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride
Reactant of Route 4
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride
Reactant of Route 5
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride
Reactant of Route 6
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.